

Application Notes and Protocols: meso-1,2-Diphenylethylenediamine Ligands in Transfer Hydrogenation

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Compound of Interest

Compound Name: *meso*-1,2-Diphenylethylenediamine

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Introduction and a Note on Chirality

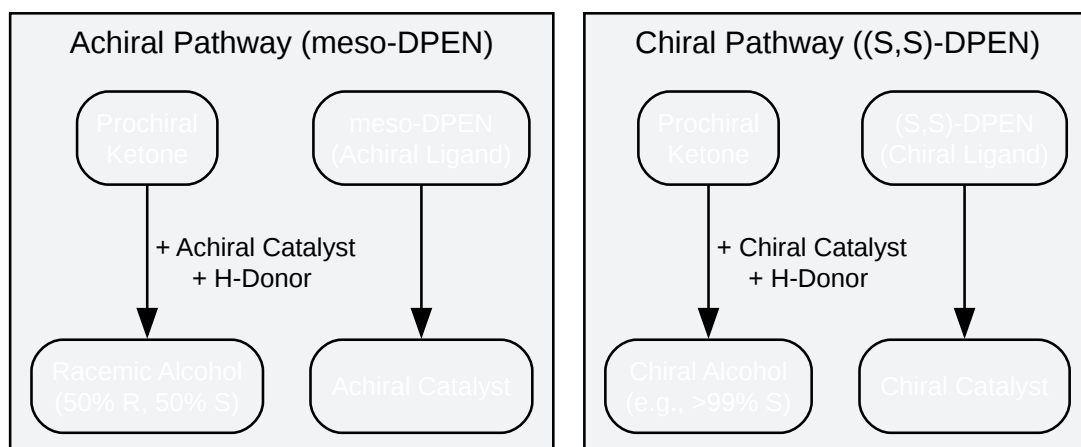
Asymmetric transfer hydrogenation (ATH) is a cornerstone of modern synthetic chemistry, providing an efficient and scalable method for producing enantiomerically pure chiral alcohols and amines, which are critical building blocks for pharmaceuticals and fine chemicals. The key to this transformation lies in the use of a chiral catalyst to control the stereochemical outcome of the reaction.

A fundamental principle of asymmetric synthesis is that the creation of a net enantiomeric excess in a product requires a chiral influence in the reaction. The user has specified the use of **meso-1,2-Diphenylethylenediamine** (meso-DPEN) as a ligand. It is crucial to note that meso-DPEN is an achiral molecule due to an internal plane of symmetry. A catalyst formed from an achiral ligand and an achiral metal precursor will itself be achiral. Such a catalyst cannot induce enantioselectivity and will produce a racemic mixture (a 50:50 mixture of both enantiomers) from a prochiral substrate.

Therefore, this document will focus on the universally employed and highly successful chiral enantiomers, (1R,2R)- or (1S,2S)-1,2-Diphenylethylenediamine (DPEN) and their derivatives, such as N-tosyl-DPEN (TsDPEN). These ligands, when complexed with metals like

Ruthenium(II), form the basis of the renowned Noyori-type catalysts, which exhibit exceptional activity and enantioselectivity in the asymmetric transfer hydrogenation of ketones and imines.

[1][2][3]



Asymmetric Induction is Not Possible

Asymmetric Induction Occurs

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Caption: Logical relationship between ligand chirality and the stereochemical outcome of the reaction.

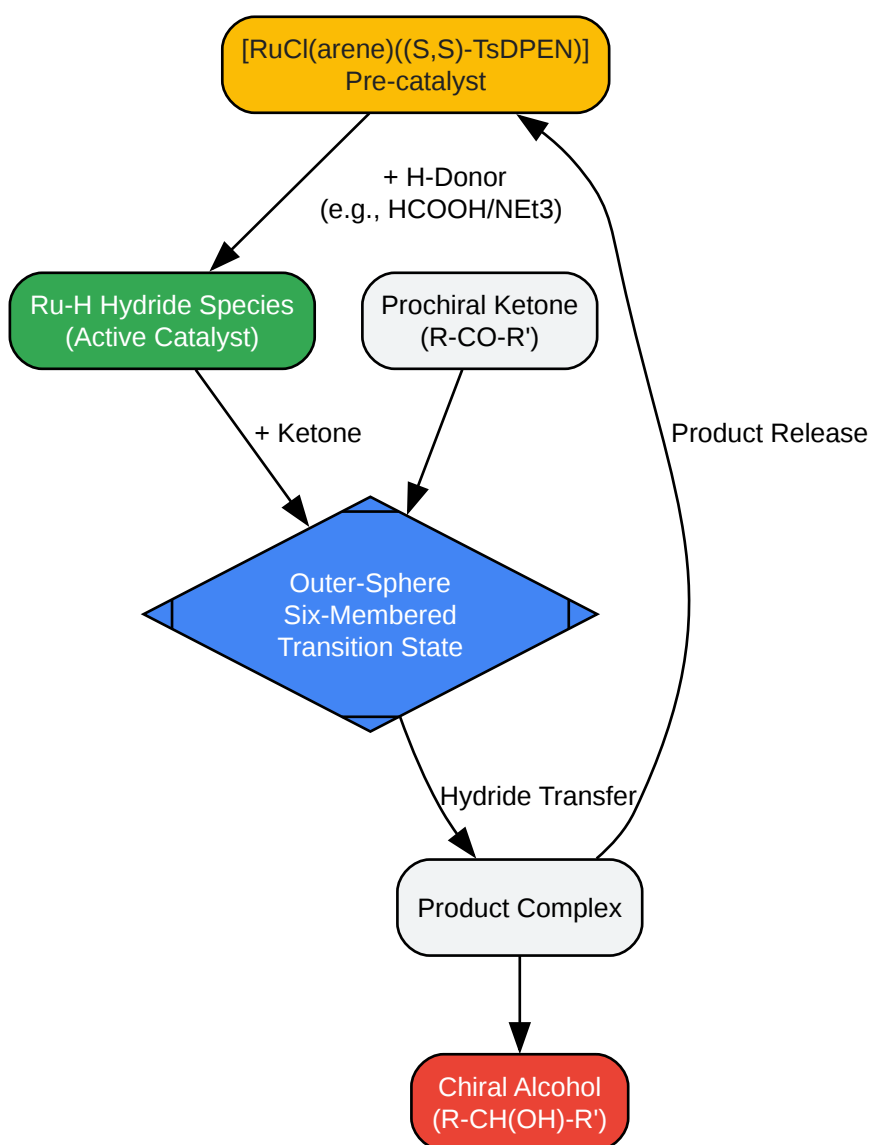
Application Notes

The most prominent catalysts for ATH utilizing a chiral DPEN ligand are half-sandwich Ruthenium(II) complexes, typically of the form $[\text{RuCl}(\eta^6\text{-arene})(\text{N-TsDPEN})]$. [2] These catalysts operate via a metal-ligand bifunctional mechanism, where the reaction does not proceed through direct coordination of the substrate to the metal center. [3] Instead, the substrate interacts with the chiral ligand via hydrogen bonding, while a hydride is transferred from the metal to the carbonyl or imine carbon through a six-membered, outer-sphere transition state. [4]

Key Advantages of Ru(II)-TsDPEN Catalysts:

- High Enantioselectivity: Excellent enantiomeric excesses (ee), often >99%, are achievable for a wide range of substrates. [5]

- High Catalytic Activity: The catalysts are highly active, permitting very low catalyst loadings (Substrate-to-Catalyst ratios, S/C, up to 10,000).[6][7]
- Broad Substrate Scope: Effective for the reduction of various aromatic, heteroaromatic, and α,β -unsaturated ketones.[3]
- Operational Simplicity: The reactions are typically run under mild conditions, using common hydrogen donors like a formic acid/triethylamine ($\text{HCOOH}/\text{NEt}_3$) mixture or 2-propanol, avoiding the need for high-pressure gaseous hydrogen.[2][8]



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Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Quantitative Data Summary

The following tables summarize the performance of the (S,S)-TsDPEN-Ru catalyst in the asymmetric transfer hydrogenation of various ketones.

Table 1: ATH of Acetophenone Derivatives Conditions: 5:2 molar mixture of HCOOH and NEt₃, S/C ratio as indicated, room temperature.

Entry	Substrate (Ar-CO-CH ₃)	S/C Ratio	Time (h)	Conversion (%)	Yield (%)	ee (%)	Product Config.
1	Acetophenone	200	24	>99	95	97	S
2	4'-Chloroacetophenone	200	20	>99	98	96	S
3	4'-Methoxyacetophenone	200	48	>99	92	97	S
4	2'-Methoxyacetophenone	200	72	>99	91	99	S
5	1-Acetonaphthone	1000	24	>99	94	95	S

Table 2: ATH of Other Ketones Conditions: 5:2 molar mixture of HCOOH and NEt₃, S/C ratio as indicated, 28 °C.

Entry	Substrate	S/C Ratio	Time (h)	Conversion (%)	Yield (%)	ee (%)	Product Config.
1	Propiophenone	200	16	>99	97	97	S
2	Benzyl acetone	200	16	>99	94	98	S
3	4-Phenyl-2-butanone	200	16	>99	93	98	S
4	Tetralone	200	4	>99	99	99	S

Experimental Protocols

Protocol 1: Synthesis of $[\text{RuCl}_2(\text{p-cymene})]_2$ Dimer

This procedure outlines the synthesis of the common catalyst precursor.[\[9\]](#)[\[10\]](#)

Materials:

- Ruthenium(III) chloride hydrate ($\text{RuCl}_3 \cdot x\text{H}_2\text{O}$)
- α -Phellandrene
- Ethanol (95%)
- Inert atmosphere apparatus (Schlenk line or glovebox)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve $\text{RuCl}_3 \cdot x\text{H}_2\text{O}$ (e.g., 2.0 g) in 80 mL of 95% ethanol.
- Add α -phellandrene (9.2 mL) to the solution. α -phellandrene serves as the in-situ source of the p-cymene ligand.[\[11\]](#)

- Heat the mixture to reflux under an inert atmosphere (Argon or Nitrogen) for approximately 4-6 hours. The solution will turn from dark brown to a deep red color.[\[12\]](#)
- After the reflux period, cool the mixture to room temperature.
- Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.
- Cool the concentrated solution in an ice bath or freezer overnight to precipitate the red crystalline product.
- Isolate the solid product by filtration, wash with cold diethyl ether (2 x 10 mL), and dry under vacuum.
- The resulting red, air-stable solid, $[\text{RuCl}_2(\text{p-cymene})]_2$, can be stored for future use.[\[11\]](#)

Protocol 2: Synthesis of RuCl_2 --INVALID-LINK-- Catalyst

This protocol describes the formation of the active catalyst from the dimer and the chiral ligand.
[\[11\]](#)

Materials:

- $[\text{RuCl}_2(\text{p-cymene})]_2$ dimer (from Protocol 1)
- (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
- Triethylamine (NEt_3)
- Anhydrous 2-propanol
- Inert atmosphere apparatus

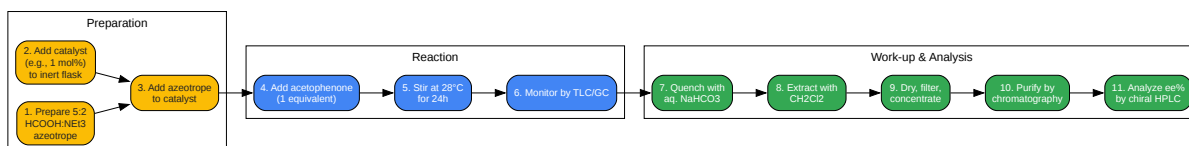
Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add $[\text{RuCl}_2(\text{p-cymene})]_2$ (e.g., 30.6 mg, 0.05 mmol) and (S,S)-TsDPEN (73.3 mg, 0.20 mmol).

- Add anhydrous 2-propanol (5 mL) and triethylamine (0.2 mL).
- Stir the resulting suspension at 80 °C for 1 hour. The mixture will become a clear, orange-to-red solution.
- Remove the solvent under reduced pressure to yield the orange solid catalyst, RuCl--INVALID-LINK--. This catalyst can be used directly or stored under an inert atmosphere.

Protocol 3: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

This is a representative procedure for the reduction of an aromatic ketone.[4][8]



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Caption: Experimental workflow for a typical asymmetric transfer hydrogenation reaction.

Materials:

- RuCl--INVALID-LINK-- catalyst (from Protocol 2)
- Acetophenone
- Formic acid (HCOOH)
- Triethylamine (NEt₃)
- Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Inert atmosphere apparatus

Procedure:

- Prepare the hydrogen donor mixture by slowly adding formic acid (e.g., 1.0 mL) to triethylamine (e.g., 1.1 mL) in an ice bath to form a 5:2 molar mixture.
- In a flame-dried Schlenk tube under an inert atmosphere, place the RuCl_2 catalyst (e.g., 6.4 mg, 0.01 mmol, 1 mol%).
- Add the prepared $\text{HCOOH}/\text{NEt}_3$ mixture (e.g., 0.5 mL).
- Add acetophenone (120 mg, 1.0 mmol, 1 equivalent) to the catalyst solution.
- Stir the reaction mixture vigorously at the desired temperature (e.g., 28 °C).
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous NaHCO_3 solution (e.g., 10 mL).
- Extract the product with dichloromethane (3 x 15 mL).
- Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel if necessary.
- Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.

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